molecular formula C8H8INO B185425 3-Iodo-4-methylbenzamide CAS No. 269411-70-3

3-Iodo-4-methylbenzamide

Cat. No. B185425
Key on ui cas rn: 269411-70-3
M. Wt: 261.06 g/mol
InChI Key: VUXPDGVNLAIPIS-UHFFFAOYSA-N
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Patent
US08772288B2

Procedure details

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.49 g, 28.6 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (3.90 g, 28.9 mmol) and 32% aqueous ammonium hydroxide solution (1.10 mL, 28.7 mmol) were sequentially added to a stirred solution of 3-iodo-4-methylbenzoic acid (5.00 g, 19.1 mmol) in N,N′-dimethylformamide (15 mL) at room temperature. After stirring overnight, the mixture was concentrated in vacuo and water and dichloromethane were added to the mixture. The organic layer was washed with 2N aqueous sodium hydroxide solution, brine, dried (MgSO4) and evaporated to give the title compound (4.34 g, 70%) as a yellow solid.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
Cl.C[N:3](C)CCCN=C=NCC.O.N1(O)C2C=CC=CC=2N=N1.[OH-].[NH4+].[I:26][C:27]1[CH:28]=[C:29]([CH:33]=[CH:34][C:35]=1[CH3:36])[C:30](O)=[O:31]>CN(C=O)C>[I:26][C:27]1[CH:28]=[C:29]([CH:33]=[CH:34][C:35]=1[CH3:36])[C:30]([NH2:3])=[O:31] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
5.49 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
3.9 g
Type
reactant
Smiles
O.N1(N=NC2=C1C=CC=C2)O
Name
Quantity
1.1 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo and water and dichloromethane
ADDITION
Type
ADDITION
Details
were added to the mixture
WASH
Type
WASH
Details
The organic layer was washed with 2N aqueous sodium hydroxide solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=C(C(=O)N)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 4.34 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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